molecular formula C18H21N3O B7572790 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide

4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide

カタログ番号 B7572790
分子量: 295.4 g/mol
InChIキー: WKTMZBKJJOKURV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its biochemical and physiological effects. It was first synthesized in 1978 by the pharmaceutical company Hoffmann-La Roche, and has since been used in a wide range of scientific research applications.

作用機序

4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 acts as a selective antagonist of the benzodiazepine binding site on the GABA-A receptor. This binding site is responsible for the actions of benzodiazepines, which include sedation, anxiolysis, and anticonvulsant effects. By blocking this binding site, 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 can reverse the effects of benzodiazepines and has been used to investigate the role of this binding site in the actions of benzodiazepines.
Biochemical and Physiological Effects:
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to produce anxiogenic effects in animal models, and has been used to investigate the role of the GABA-A receptor system in anxiety. It has also been shown to produce anticonvulsant effects in animal models, and has been used to investigate the role of the GABA-A receptor system in epilepsy.

実験室実験の利点と制限

One advantage of using 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 in lab experiments is that it is a highly selective antagonist of the benzodiazepine binding site on the GABA-A receptor. This allows researchers to investigate the role of this binding site in the actions of benzodiazepines without the confounding effects of other receptor systems. One limitation of using 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 is that it can produce anxiogenic effects in animal models, which may complicate the interpretation of some experiments.

将来の方向性

There are a number of future directions for research on 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513. One area of interest is the role of the benzodiazepine binding site on the GABA-A receptor in the development of tolerance to benzodiazepines. Another area of interest is the use of 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 in the treatment of anxiety disorders and epilepsy. Finally, there is interest in developing new benzodiazepine antagonists that are more selective and have fewer side effects than 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513.

合成法

The synthesis of 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 involves a multistep process that starts with the reaction of 2-aminobenzophenone with formaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with methylamine and acetic anhydride to form the benzodiazepine ring system. Finally, the benzodiazepine is reacted with benzoyl chloride to form 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513.

科学的研究の応用

4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor system. It has been shown to be a potent antagonist of the benzodiazepine binding site on the GABA-A receptor, and has been used to investigate the role of this binding site in the actions of benzodiazepines.

特性

IUPAC Name

4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20-10-11-21(13-16-4-2-3-5-17(16)20)12-14-6-8-15(9-7-14)18(19)22/h2-9H,10-13H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTMZBKJJOKURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。